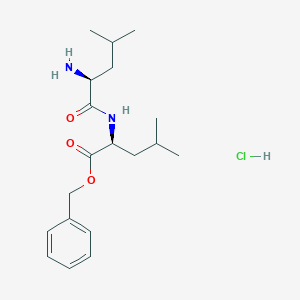

Leu-Leu-Obzlhydrochloride

Descripción

Structure

3D Structure of Parent

Propiedades

Fórmula molecular |

C19H31ClN2O3 |

|---|---|

Peso molecular |

370.9 g/mol |

Nombre IUPAC |

benzyl (2S)-2-[[(2S)-2-amino-4-methylpentanoyl]amino]-4-methylpentanoate;hydrochloride |

InChI |

InChI=1S/C19H30N2O3.ClH/c1-13(2)10-16(20)18(22)21-17(11-14(3)4)19(23)24-12-15-8-6-5-7-9-15;/h5-9,13-14,16-17H,10-12,20H2,1-4H3,(H,21,22);1H/t16-,17-;/m0./s1 |

Clave InChI |

ACXLLBRYTXBRER-QJHJCNPRSA-N |

SMILES isomérico |

CC(C)C[C@@H](C(=O)N[C@@H](CC(C)C)C(=O)OCC1=CC=CC=C1)N.Cl |

SMILES canónico |

CC(C)CC(C(=O)NC(CC(C)C)C(=O)OCC1=CC=CC=C1)N.Cl |

Origen del producto |

United States |

Advanced Synthetic Methodologies for L Leucyl L Leucine Benzyl Ester Hydrochloride

Optimization of Solid-Phase Peptide Synthesis (SPPS) Strategies for Dipeptide Incorporation

Solid-phase peptide synthesis (SPPS) offers a streamlined approach for building peptide chains on an insoluble polymer support. researchgate.net The stepwise elongation is ideal for smaller peptides and allows for simplified purification by washing away excess reagents and by-products. researchgate.netwikipedia.org For the synthesis of a dipeptide like L-Leucyl-L-Leucine, several aspects of the SPPS protocol are critical for maximizing yield and purity.

Selection and Derivatization of Appropriate Resin Supports

The choice of solid support is a foundational decision in SPPS that can significantly influence the success of the synthesis. gyrosproteintechnologies.com The resin must be compatible with the reaction conditions and allow for efficient cleavage of the final product.

Polystyrene-based Resins: Standard SPPS is often conducted on resins made of polystyrene crosslinked with 1% divinylbenzene (B73037) (DVB). gyrosproteintechnologies.com Examples include the original Merrifield resin and Wang resin. For the synthesis of L-Leucyl-L-Leucine Benzyl (B1604629) Ester, a Wang resin would be a suitable choice, as cleavage with a strong acid like trifluoroacetic acid (TFA) would yield the desired C-terminal carboxylic acid prior to esterification, or a 2-Chlorotrityl chloride resin could be used to directly yield the protected peptide acid. peptide.com

Polyethylene Glycol (PEG) Resins: PEG-based supports, or polystyrene resins grafted with PEG (e.g., ChemMatrix), offer improved swelling properties in a wider range of solvents and can help mitigate peptide aggregation, a potential issue with hydrophobic sequences like Leu-Leu. researchgate.netgyrosproteintechnologies.com

Linker Strategy: The linker molecule attaches the initial amino acid to the resin. For synthesizing the benzyl ester directly on the solid phase, a specialized linker would be required. However, a more common strategy involves synthesizing the peptide acid on a standard acid-labile linker (like the one on Wang resin) and performing the benzyl esterification after cleavage.

| Resin Type | Common Polymer | Key Feature | Application for Leu-Leu-OBzl |

| Wang Resin | Polystyrene-DVB | Acid-labile linker yielding a C-terminal acid. | Synthesis of the H-Leu-Leu-OH precursor. |

| 2-Chlorotrityl Chloride Resin | Polystyrene-DVB | Highly acid-labile, allows cleavage of protected peptides. peptide.com | Synthesis of Fmoc-Leu-Leu-OH for subsequent esterification. |

| PEG-based Resins | Polyethylene Glycol | Improved solvation and reduced aggregation. gyrosproteintechnologies.com | Can improve synthesis efficiency for the hydrophobic dipeptide. |

Evaluation of Coupling Reagents and Reaction Conditions for Amide Bond Formation

The formation of the amide bond between the two leucine (B10760876) residues is the central chemical transformation. This step requires the activation of the carboxylic acid group of the first leucine to facilitate nucleophilic attack by the amino group of the second leucine. iris-biotech.de The choice of coupling reagent is critical for achieving high efficiency and minimizing side reactions. researchgate.net

Modern peptide synthesis relies on several classes of coupling reagents:

Carbodiimides: Reagents like N,N'-dicyclohexylcarbodiimide (DCC) and N,N'-diisopropylcarbodiimide (DIC) are classic activators. iris-biotech.de Their use is almost always paired with additives like 1-hydroxybenzotriazole (B26582) (HOBt) or ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma) to improve reaction rates and, crucially, to suppress racemization. wikipedia.orgbachem.com

Phosphonium Salts: Reagents such as PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) are powerful activators. However, they can be less suitable for sterically hindered couplings. iris-biotech.de DEPBT (3-(diethoxyphosphoryloxy)-1,2,3-benzotriazin-4(3H)-one) is noted for its remarkable resistance to racemization. luxembourg-bio.com

Aminium/Uronium Salts: This class includes the highly popular reagents HBTU, TBTU, and HATU. bachem.com HATU is recognized as one of the most efficient reagents for amide bond formation, particularly for challenging sequences, while COMU is a safer alternative that incorporates the Oxyma moiety directly, avoiding the use of potentially explosive HOBt/HOAt additives. bachem.commerckmillipore.com

The selection of the coupling reagent is often determined by balancing reactivity, cost, and the potential for side reactions. For the coupling of two sterically hindered amino acids like leucine, a highly efficient reagent such as HATU or COMU would be a preferred choice. iris-biotech.demerckmillipore.com

| Coupling Reagent Class | Example(s) | Key Characteristics |

| Carbodiimides | DIC + Oxyma | Cost-effective; requires an additive to suppress racemization. iris-biotech.denih.gov |

| Phosphonium Salts | PyBOP, DEPBT | Powerful activators; DEPBT offers excellent racemization suppression. luxembourg-bio.com |

| Aminium/Uronium Salts | HBTU, HATU, COMU | Highly efficient, especially for difficult couplings; COMU offers enhanced safety. bachem.commerckmillipore.com |

Mechanistic Investigations of Racemization Control During Leucyl-Leucine (B1605453) Coupling

A primary challenge in peptide synthesis is preserving the stereochemical integrity of the chiral α-carbon of the amino acids. wikipedia.org The activation of a carboxylic acid group increases the acidity of the α-proton, making it susceptible to abstraction by a base. This can lead to the formation of a planar enolate or an oxazolone (B7731731) intermediate, which can be re-protonated from either face, resulting in racemization (the formation of the D-enantiomer). oup.comrsc.org

Several factors influence the extent of racemization:

Coupling Reagent and Additives: The most significant factor is the choice of coupling method. The use of additives like HOBt, HOAt, or Oxyma is critical as they react with the activated amino acid to form an active ester intermediate. This intermediate is less prone to racemization than the intermediates formed with carbodiimides alone. wikipedia.orghighfine.com

Base: The choice and amount of base used during coupling are important. Sterically hindered, non-nucleophilic bases like N,N-diisopropylethylamine (DIPEA) are commonly used. However, for couplings particularly prone to racemization, a weaker base like N-methylmorpholine (NMM) may be preferred. bachem.comhighfine.com

Reaction Temperature and Time: Lower temperatures and shorter reaction times generally reduce the risk of racemization.

Studies have shown that for amino acids like cysteine and histidine, the choice of coupling reagent has a significant impact on racemization. nih.gov While leucine is less prone to racemization than these, careful selection of reagents (e.g., using COMU or DEPBT) and conditions is still necessary to ensure the stereochemical purity of the final L-Leucyl-L-Leucine product. luxembourg-bio.comnih.gov

Refined Solution-Phase Synthesis Approaches for the Dipeptide Derivative

While SPPS is dominant, solution-phase peptide synthesis remains a vital technique, especially for large-scale production or for peptides that are difficult to synthesize on a solid support. libretexts.org

Segment Condensation and Convergent Synthesis Techniques

For the synthesis of L-Leucyl-L-Leucine Benzyl Ester, a segment condensation approach in solution is highly effective. This involves the synthesis of protected amino acid building blocks, which are then coupled together. A typical route would be:

Protection: The amino group of one L-leucine molecule is protected, commonly with a Boc (tert-butyloxycarbonyl) or Fmoc (9-fluorenylmethyloxycarbonyl) group. libretexts.org

Esterification: The carboxyl group of a second L-leucine molecule is protected as a benzyl ester, often by reacting it with benzyl alcohol in the presence of an acid catalyst like p-toluenesulfonic acid. ekb.eg This yields L-leucine benzyl ester. prepchem.comtandfonline.com

Coupling: The two protected amino acids (e.g., Boc-L-Leu-OH and H-L-Leu-OBzl) are coupled in solution using a suitable coupling reagent (e.g., DIC/HOBt or HATU) to form the protected dipeptide, Boc-L-Leu-L-Leu-OBzl. iucr.org

Deprotection: The N-terminal protecting group (Boc or Fmoc) is removed under acidic (for Boc) or basic (for Fmoc) conditions. libretexts.org

Salt Formation: The resulting free amine of the dipeptide ester is then treated with hydrochloric acid to yield the final product, L-Leucyl-L-Leucine Benzyl Ester Hydrochloride.

This convergent strategy is often preferred for dipeptide synthesis as it allows for the purification of intermediates at each stage, leading to a final product of very high purity. nih.govsioc-journal.cn

Development of Efficient Purification Protocols for Chemical Synthesis Products

Regardless of the synthetic route, purification is a critical final step to remove impurities such as unreacted starting materials, by-products from side reactions (e.g., deletion sequences or racemized products), and residual reagents. ontosight.ai

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): This is the standard and most powerful method for peptide purification. bachem.com The crude product is dissolved and injected into a column packed with a non-polar stationary phase (typically silica (B1680970) modified with C18 alkyl chains). A gradient of increasing organic solvent (like acetonitrile) in an aqueous mobile phase (often containing 0.1% TFA as an ion-pairing agent) is used to elute the components based on their hydrophobicity. bachem.comlcms.cz Fractions containing the pure product are collected, pooled, and lyophilized to yield a white powder. bachem.com

Solid-Phase Extraction (SPE): SPE can be used as a preliminary purification or desalting step. It operates on similar principles to HPLC but is a lower-resolution, batch-based technique that can efficiently remove many impurities before final polishing by HPLC. nih.gov

Crystallization: For some compounds, direct crystallization from a suitable solvent system can be an effective and scalable method of purification. prepchem.com

| Purification Technique | Principle | Application to Leu-Leu-OBzl·HCl |

| RP-HPLC | Separation based on hydrophobicity. bachem.com | Gold standard for achieving high purity (>98%). gyrosproteintechnologies.com |

| Solid-Phase Extraction (SPE) | Chromatographic separation for sample cleanup. nih.gov | Useful for removing salts and major impurities post-synthesis. |

| Crystallization | Precipitation of pure solid from a supersaturated solution. | Potentially used for large-scale purification if suitable conditions are found. prepchem.com |

Comparative Analysis of Synthetic Pathways: Yield, Purity, and Green Chemistry Principles

The production of H-Leu-Leu-OBzl·HCl can be approached through several synthetic strategies, primarily categorized as solution-phase peptide synthesis (LPPS) and solid-phase peptide synthesis (SPPS). Each method presents a distinct profile regarding product yield, purity, and alignment with green chemistry principles.

Solution-Phase Peptide Synthesis (LPPS) remains a prevalent method for shorter peptides. It involves the coupling of protected amino acid derivatives in a homogenous solution. For instance, N-Boc-L-leucine can be coupled with L-leucine benzyl ester using a coupling agent, followed by deprotection to yield the final hydrochloride salt.

Green Chemistry Principles: Traditional LPPS often scores poorly on green chemistry metrics due to the large volumes of organic solvents required for reactions and purifications. rsc.org However, advancements are being made by incorporating greener solvents. Research has demonstrated that solvents like propylene (B89431) carbonate can replace more hazardous options like dichloromethane (B109758) (DMF) in solution-phase synthesis using Boc/benzyl protecting groups, achieving comparable or even better chemical yields without inducing racemization. researchgate.net Key green chemistry metrics, such as Process Mass Intensity (PMI), which measures the total mass of materials used to produce a certain mass of product, are often high for traditional peptide syntheses. oup.comrsc.org The typical PMI for peptide synthesis can range from 3,000 to 15,000 kg of waste per kg of the active pharmaceutical ingredient (API). rsc.org

Solid-Phase Peptide Synthesis (SPPS) , developed by Merrifield, involves anchoring the C-terminal amino acid to an insoluble polymer resin and sequentially adding amino acids. nih.gov This method simplifies the purification process, as excess reagents and by-products are removed by simple washing and filtration.

Yield and Purity: SPPS is highly efficient and amenable to automation, making it suitable for producing many peptides. jst.go.jp While it can produce peptides of high purity, sometimes exceeding that of solution-phase methods for longer chains, the purity of shorter peptides might be comparable or slightly lower than meticulously executed solution-phase syntheses. nih.gov For instance, a comparative study of a tetrapeptide synthesis showed that SPPS yielded the highest purity (96%) compared to solution-phase (88%) and ball-milling (85%) methods. nih.gov

Green Chemistry Principles: SPPS is notorious for its high consumption of solvents, particularly for the numerous washing steps, which can account for 80-90% of the total waste. rsc.org Efforts to make SPPS greener focus on reducing solvent use by combining coupling and deprotection steps into a single pot, which can save up to 75% of the solvent. peptide.com Furthermore, replacing traditional solvents like DMF with greener alternatives such as anisole (B1667542) in combination with N-octylpyrrolidone (NOP) has shown promising results in maintaining high purity. tandfonline.com

Microwave-Assisted and Other Technologies: The application of microwave irradiation has been shown to accelerate solution-phase synthesis significantly, reducing reaction times from hours to minutes while maintaining high yields (70-94%) and compatibility with various protecting groups like Boc, Fmoc, and Z. pharm.or.jp

Interactive Data Table: Comparative Analysis of Dipeptide Synthetic Pathways

| Synthetic Pathway | Typical Yield | Typical Purity | Green Chemistry Considerations |

| Solution-Phase (LPPS) | 80-95% for protected dipeptides oup.compublish.csiro.au | High, as intermediates can be purified cdnsciencepub.com | High solvent consumption (high PMI); potential for greener solvents like propylene carbonate. rsc.orgresearchgate.net |

| Solid-Phase (SPPS) | Good, but can be lower than LPPS for short peptides nih.gov | High, can exceed 95% nih.gov | Very high solvent usage for washing steps; innovations focus on solvent reduction and greener solvent mixtures. rsc.orgtandfonline.com |

| Microwave-Assisted LPPS | 70-94% pharm.or.jp | High | Drastically reduces reaction times, saving energy. pharm.or.jp |

Stereochemical Integrity and Enantiomeric Excess Determination in Synthetic Preparations

Maintaining the stereochemical integrity of the chiral centers in both leucine residues is paramount during the synthesis of L-Leucyl-L-Leucine Benzyl Ester Hydrochloride. Racemization, the conversion of an L-amino acid to a mixture of L and D forms, is a significant risk during peptide bond formation and can drastically affect the biological activity of the final peptide. Therefore, robust analytical methods are required to determine the enantiomeric excess (ee) and diastereomeric purity of the synthetic product.

Chromatographic Methods:

High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase (CSP) is a powerful and widely used technique for separating stereoisomers. chiraltech.com

Direct Separation: This method allows for the direct separation of enantiomers (L-Leu-L-Leu vs. D-Leu-D-Leu) and diastereomers (L-Leu-L-Leu vs. D-Leu-L-Leu or L-Leu-D-Leu). Zwitterionic chiral selectors, such as those derived from cinchona alkaloids, have proven effective in resolving various di- and tripeptides, including those containing leucine. chiraltech.com

Indirect Separation: This involves derivatizing the peptide with a chiral derivatizing agent (CDA) to form diastereomers that can be separated on a standard achiral HPLC column. nih.gov Reagents like Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alaninamide, FDAA) and its analogues are commonly used for this purpose. For example, FDNP-L-Leu-NH2 has been used to create diastereomeric derivatives of amino acids for HPLC separation. iitr.ac.in

Spectroscopic Methods:

Nuclear Magnetic Resonance (NMR) spectroscopy offers a valuable alternative for determining enantiomeric purity.

Chiral Solvating Agents (CSAs): In this method, a chiral solvating agent is added to the NMR sample of the analyte. The CSA forms transient diastereomeric complexes with the enantiomers, leading to separate, distinguishable signals in the NMR spectrum (a phenomenon known as anisochronism). The enantiomeric excess can then be calculated by integrating these signals. rsc.org This has been successfully applied to dipeptide derivatives. rsc.org

Chiral Derivatizing Agents (CDAs): Similar to the HPLC approach, the peptide can be reacted with a chiral derivatizing agent. For dipeptides like Leu-Leu, a 19F NMR-based strategy using (R)-2-(2-fluorophenyl)-2-hydroxyacetic acid as a CDA has been reported to successfully differentiate the mirror-image dipeptides. researchgate.net The absolute configuration of the N-terminal amino acid was found to determine the chemical shifts, allowing for clear identification. researchgate.net

Self-Induced Diastereomeric Anisochronism (SIDA): For some chiral molecules, including dipeptide derivatives, enantiomers can self-associate in solution to form homochiral (L-L with L-L) and heterochiral (L-L with D-D) dimers. These dimers behave as diastereomers and can sometimes be distinguished by NMR without any external chiral additive, allowing for the determination of enantiomeric composition. unipi.it

The choice of method depends on the specific properties of the peptide, the required sensitivity, and the available instrumentation. Often, a combination of techniques is employed to ensure the stereochemical purity of the final L-Leucyl-L-Leucine Benzyl Ester Hydrochloride.

L Leucyl L Leucine Benzyl Ester Hydrochloride As a Precursor and Building Block in Peptide Synthesis Research

Applications in the Elaboration of Complex Peptide and Peptidomimetic Sequences

Construction of Leucine-Rich Motifs in Natural Product Synthesis Analogs

Leucine-rich motifs are prevalent structural features in many biologically active natural products and proteins, often playing crucial roles in molecular recognition and protein-protein interactions. The synthesis of peptides containing repeating leucine (B10760876) units can be challenging due to aggregation and difficult couplings. Employing a dipeptide building block like Leu-Leu-OBzl·HCl can circumvent these issues. For instance, in the synthesis of analogs of helical peptide segments, which often feature a high content of hydrophobic residues like leucine, the incorporation of a Leu-Leu unit in a single step accelerates the chain elongation process. Research into peptide-catalyzed reactions has utilized oligomers of leucine to create specific secondary structures, such as helices, which are crucial for catalytic activity. mdpi.com The use of Leu-Leu-OBzl·HCl would be a logical strategy in the modular synthesis of such leucine-rich catalytic peptides.

Strategic Utilization in the Development of Constrained or Cyclic Peptide Structures

Cyclic peptides are of great interest in drug discovery due to their enhanced stability and defined conformations. The synthesis of cyclic peptides often involves a final, head-to-tail cyclization step of a linear precursor. thieme-connect.de Leu-Leu-OBzl·HCl can be incorporated into the synthesis of a linear peptide destined for cyclization. The benzyl (B1604629) ester at the C-terminus is stable during the synthesis of the linear chain but can be selectively cleaved to reveal the carboxylic acid necessary for the final ring-closing amide bond formation. thieme-connect.denih.gov For example, a linear precursor containing the Leu-Leu sequence can be assembled using solid-phase peptide synthesis (SPPS), and after cleavage from the resin while keeping the benzyl ester intact, the subsequent deprotection of the benzyl group allows for the crucial macrolactamization step in solution. The synthesis of the cytotoxic cyclic pentapeptide Galaxamide, for instance, involves the coupling of protected leucine derivatives, including L-leucine benzyl ester, to form dipeptide intermediates that are later cyclized. nih.gov

Role of the Benzyl Ester Group in Orthogonal Protecting Group Strategies

The effectiveness of Leu-Leu-OBzl·HCl as a building block is intrinsically linked to the properties of the C-terminal benzyl ester (OBzl). In peptide synthesis, an orthogonal protecting group strategy is one in which different protecting groups can be removed under distinct conditions without affecting the others. nih.gov This allows for precise, sequential chemical manipulations.

Selective Deprotection Chemistries for Controlled Carboxyl Group Manipulation

The benzyl ester is a key component of the tert-butoxycarbonyl/benzyl (Boc/Bzl) protection scheme in SPPS. nih.govresearchgate.net It is stable under the moderately acidic conditions (e.g., trifluoroacetic acid in dichloromethane) used to remove the N-terminal Boc group in each cycle. peptide.com However, the benzyl ester can be selectively removed under different conditions, most commonly by catalytic hydrogenolysis (e.g., H₂ gas with a palladium catalyst) or by treatment with very strong acids like liquid hydrogen fluoride (B91410) (HF). publish.csiro.aulibretexts.orgacs.org This allows the carboxyl group to be unmasked at a specific point in the synthesis, for example, for a side-chain to C-terminus cyclization or for the coupling of a fragment in a convergent synthesis approach.

| Deprotection Method | Reagents | Compatibility | Typical Application |

| Catalytic Hydrogenolysis | H₂, Pd/C | Cleaves benzyl ethers, Cbz group. Not suitable for sulfur-containing peptides. | Mild cleavage for sensitive peptides; removal after solution phase synthesis. publish.csiro.auwikipedia.org |

| Strong Acidolysis | Anhydrous HF, TFMSA | Cleaves most benzyl-based side-chain protecting groups and Boc groups. | Final deprotection and cleavage from resin in Boc-SPPS. peptide.com |

| Lewis Acid Catalysis | SnCl₄, FeCl₃, AlCl₃ | Can be selective for benzyl esters over benzyl ethers under specific conditions. | Alternative cleavage method when hydrogenolysis or strong acids are not viable. researchgate.netresearchgate.net |

| Reductive Cleavage | Nickel Boride | Chemoselective for benzyl esters; does not affect benzyl ethers or t-butyl esters. | Mild and selective deprotection under ambient conditions. researchgate.netresearchgate.net |

Reactivity Profiling of the Benzyl Ester Under Various Chemical Conditions

The utility of the benzyl ester protecting group stems from its predictable reactivity profile. It is robust under a range of chemical conditions while being susceptible to specific cleavage reagents, which is the cornerstone of its use in orthogonal schemes.

| Condition Type | Reagent/Environment | Benzyl Ester Reactivity | Notes |

| Basic | Piperidine (20% in DMF) | Stable | Essential for compatibility with the Fmoc/tBu synthesis strategy, where Fmoc is removed by piperidine. researchgate.netsigmaaldrich.com |

| Moderate Acid | Trifluoroacetic Acid (TFA) in DCM | Largely Stable | Key for use in Boc/Bzl strategy, as the N-terminal Boc group is removed by TFA while the benzyl ester remains. peptide.com Some premature cleavage can occur with prolonged exposure. researchgate.net |

| Strong Acid | Anhydrous Hydrogen Fluoride (HF) | Cleaved | Standard final cleavage condition in Boc/Bzl SPPS. peptide.com |

| Catalytic Hydrogenation | H₂, Pd/C | Cleaved | A mild deprotection method, but incompatible with sulfur-containing amino acids (cysteine, methionine) which poison the catalyst. publish.csiro.au |

| Nucleophiles | Hydrazine | Stable | Allows for the selective removal of other protecting groups like Dde or ivDde in the presence of the benzyl ester. sigmaaldrich.com |

Precursor for the Synthesis of Leu-Leu-Containing Enzyme Substrates and Activity Probes

L-Leucyl-L-leucine benzyl ester hydrochloride serves as a valuable precursor in the synthesis of specialized substrates and activity probes for various enzymes. Its structure, containing the Leu-Leu dipeptide motif, makes it particularly useful for studying proteases and other enzymes that recognize or cleave sequences containing leucine residues.

One area of research involves its use in creating substrates for aminopeptidases. For instance, L-leucyl-L-leucine benzyl ester hydrochloride has been utilized in the synthesis of inhibitors for aminopeptidase (B13392206) N (APN). tandfonline.comtandfonline.com These synthetic routes often involve coupling the dipeptide ester with other amino acid derivatives to generate larger peptide chains that can act as specific substrates or inhibitors for the target enzyme. tandfonline.comtandfonline.com The resulting compounds are then used in in vitro assays to determine their inhibitory constants (IC50) against the enzyme, often using a chromogenic or fluorogenic substrate like L-Leu-p-nitroanilide for monitoring enzyme activity. tandfonline.com

Furthermore, the Leu-Leu dipeptide is a known component of substrates for other enzyme systems. Research into the gramicidin (B1672133) S synthetase, a multienzyme complex, has investigated the use of various dipeptides, including those containing leucine, as substrates for cyclopeptide synthesis. unl.edu While not directly using the benzyl ester hydrochloride, this research highlights the importance of the Leu-Leu sequence in enzyme recognition and catalysis. unl.edu

In the study of sortases, enzymes that anchor surface proteins to the cell wall of Gram-positive bacteria, peptides containing leucine at specific positions are crucial. While not a direct precursor, the synthesis of peptide substrates for enzymes like Streptococcus pyogenes sortase A often involves the incorporation of leucine residues. nih.gov These studies help to elucidate the binding modes and cleavage mechanisms of these enzymes. nih.gov

The generation of specific dipeptide methyl esters, such as L-leucyl-L-leucine methyl ester, from L-leucine methyl ester by lysosomal enzymes in monocytes and polymorphonuclear leukocytes has been shown to have biological activity. nih.gov This product was found to be a potent eliminator of natural killer (NK) cell function. nih.gov This demonstrates how a simple dipeptide ester, closely related to L-leucyl-L-leucine benzyl ester, can act as a powerful modulator of cellular function, highlighting the importance of such molecules as probes for studying biological processes. nih.gov

The synthesis of more complex peptide structures, such as peptide aldehydes and ketones, which are potent protease inhibitors, can also start from dipeptide precursors like Cbz-Leu-Leu-OMe (methyl ((benzyloxy)carbonyl)-L-leucyl-L-leucinate). nih.gov This protected dipeptide is a close analog of L-leucyl-L-leucine benzyl ester and serves as a key intermediate in the synthesis of these inhibitors. nih.gov

Table 1: Examples of Leu-Leu Containing Enzyme Substrates and Probes

| Enzyme Target | Synthesized Substrate/Probe | Research Focus |

| Aminopeptidase N (APN) | L-Isoseryl-L-leucine benzyl ester hydrochloride | Development of novel APN inhibitors. tandfonline.com |

| Aminopeptidase N (APN) | L-phenylalanyl-L-leucine benzyl ester hydrochloride | Synthesis of dipeptide derivatives as potential APN inhibitors. tandfonline.comtandfonline.com |

| Lysosomal Enzymes | L-leucyl-L-leucine methyl ester | Investigation of the biological activity of dipeptide methyl esters on natural killer cells. nih.gov |

| Proteasomes | Cbz-Leu-Leu-ALeu-COBn | Design and synthesis of aza-peptide ketones as protease inhibitors. nih.gov |

| Gramicidin S Synthetase | Leu-Leu dipeptide | Studying the incorporation of dipeptides into cyclopeptides. unl.edu |

| Streptococcus pyogenes sortase A | Peptides with P1' Leu | Investigating alternative cleavage sites and substrate binding modes. nih.gov |

Biochemical and Enzymatic Investigations Utilizing L Leucyl L Leucine Benzyl Ester Hydrochloride

Characterization of Enzymatic Hydrolysis and Substrate Specificity

The enzymatic cleavage of the peptide bond in L-leucyl-L-leucine benzyl (B1604629) ester hydrochloride is a key area of investigation, providing insights into the activity and specificity of various proteolytic enzymes.

The amide bond linking the two leucine (B10760876) residues in L-leucyl-L-leucine benzyl ester is a target for several classes of proteases, most notably aminopeptidases and certain cathepsins. Leucine aminopeptidases (LAPs) are exopeptidases that catalyze the hydrolysis of N-terminal leucine residues from peptides and proteins. The dipeptide structure of L-leucyl-L-leucine makes it a suitable substrate for these enzymes, which would cleave the peptide bond to release L-leucine and L-leucine benzyl ester.

A particularly well-studied enzyme in the context of leucyl-leucine (B1605453) dipeptide esters is the lysosomal thiol protease, dipeptidyl peptidase I (DPPI), also known as cathepsin C. nih.gov Research on the methyl ester analogue, LLOMe, has shown that it is specifically processed by DPPI. nih.gov This enzyme is highly enriched in cytotoxic lymphocytes. nih.gov The activity of DPPI on LLOMe leads to the formation of membranolytic metabolites, which are polymers of the dipeptide. nih.gov This process is crucial for the cytotoxic effects of LLOMe on specific immune cells. nih.gov It is proposed that cathepsin C mediates the polymerization of LLOMe that accumulates in lysosomes, leading to the disruption of the lysosomal membrane. oaepublish.comnih.gov This specific interaction highlights the utility of leucyl-leucine esters in identifying and characterizing the activity of specific proteases within a complex biological system.

The substrate specificity of peptidases is a critical aspect of their biological function. For instance, Lon protease, an ATP-dependent protease found in bacteria and eukaryotes, shows a preference for cleaving peptide bonds after hydrophobic residues like leucine and phenylalanine. nih.gov While Lon protease typically acts on larger protein substrates, its preference for leucine at the P1 site suggests that dipeptides like L-leucyl-L-leucine could be valuable in dissecting its fundamental substrate recognition and cleavage mechanisms.

The efficiency of an enzyme in catalyzing the hydrolysis of a substrate is quantified by its kinetic parameters, primarily the Michaelis constant (Km) and the maximum velocity (Vmax). These parameters provide valuable information about the affinity of the enzyme for the substrate and its catalytic turnover rate. While specific kinetic data for the enzymatic cleavage of L-leucyl-L-leucine benzyl ester hydrochloride are not extensively reported, studies on analogous substrates offer insights into the expected kinetic behavior.

For example, the kinetics of leucine aminopeptidase (B13392206) have been studied using various synthetic substrates. One study utilized L-leucine thiobenzyl ester to develop a sensitive spectrophotometric assay for leucine aminopeptidase. The hydrolysis of this substrate can be monitored continuously, allowing for the determination of kinetic parameters. Similarly, the hydrolysis of L-leucine-p-nitroanilide by a recombinant leucine aminopeptidase has been characterized, yielding a specific catalytic efficiency. nih.gov

The table below presents kinetic data for the hydrolysis of different leucine-containing substrates by leucine aminopeptidase, illustrating the range of values that can be obtained in such studies.

| Substrate | Enzyme | Km (mM) | kcat (s-1) | kcat/Km (M-1s-1) |

| L-leucine-p-nitroanilide | Recombinant Leucine Aminopeptidase | - | - | 2.32 x 105 |

| L-leucine thiobenzyl ester | Leucine Aminopeptidase | - | - | High |

Note: Specific values for Km and kcat for L-leucine thiobenzyl ester were not provided in the source material, but its specificity constant (Vmax/Km) was reported to be approximately 3000-fold higher than that of leucine p-nitroanilide, indicating a much more efficient substrate. nih.gov

These data demonstrate how modifications to the ester group and the leaving group can significantly impact the kinetic parameters of enzyme-catalyzed hydrolysis. Similar kinetic analyses with L-leucyl-L-leucine benzyl ester hydrochloride would be crucial for quantitatively describing its interaction with specific peptidases.

Probe for Understanding Enzyme Active Site Architecture and Catalytic Mechanisms

L-leucyl-L-leucine benzyl ester hydrochloride can serve as a molecular probe to investigate the structure and function of enzyme active sites. The interaction of this dipeptide ester with an enzyme's active site can reveal details about the size, shape, and chemical environment of the substrate-binding pocket.

The aforementioned action of dipeptidyl peptidase I (DPPI) on L-leucyl-L-leucine methyl ester (LLOMe) is a prime example of how such a compound can be used to probe enzymatic mechanisms. The conversion of the dipeptide ester into a membranolytic polymer within lysosomes demonstrates not only the presence and activity of DPPI but also the specific subcellular localization of this process. nih.gov This suggests that the benzyl ester analogue could similarly be employed to map the activity of DPPI in different cell types and subcellular compartments.

Furthermore, by systematically modifying the structure of the dipeptide ester—for instance, by substituting the leucine residues with other amino acids or altering the benzyl ester group—researchers can perform structure-activity relationship (SAR) studies. Such studies can elucidate the specific molecular determinants required for substrate binding and catalysis. For example, studies on the uptake of LLOMe and related dipeptide derivatives have shown that a hydrophobic ester or amide addition to the C-terminus enhances transport into lymphocytes. nih.gov This suggests that the benzyl group of L-leucyl-L-leucine benzyl ester would likely facilitate its cellular uptake.

Site-directed mutagenesis of enzymes, coupled with kinetic analysis using substrates like L-leucyl-L-leucine benzyl ester, can pinpoint the specific amino acid residues in the active site that are critical for substrate recognition and catalysis. nih.gov By observing how mutations in the enzyme's active site affect the binding and turnover of the dipeptide ester, a detailed map of the active site architecture can be constructed.

Application in the Development of Novel Enzyme Activity Assays in vitro

The development of sensitive and specific enzyme assays is fundamental to biochemical research. L-leucyl-L-leucine benzyl ester hydrochloride can be utilized as a substrate in the development of in vitro assays for peptidases that recognize and cleave the leucyl-leucine bond.

The principle behind such an assay would involve monitoring the rate of disappearance of the substrate or the rate of appearance of one of the products (L-leucine or L-leucine benzyl ester). The cleavage of the benzyl ester bond by an esterase could also be monitored. A common strategy is to use a substrate that generates a product with a distinct spectroscopic signature (e.g., color or fluorescence) upon enzymatic cleavage.

For instance, an improved spectrophotometric assay for leucine aminopeptidase was developed using L-leucine thiobenzyl ester as a substrate. nih.govnih.gov The hydrolysis of the thiobenzyl ester releases a thiol group, which can then react with a chromogenic reagent like 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a colored product that can be quantified spectrophotometrically. nih.govnih.gov This continuous assay format is highly sensitive and allows for real-time monitoring of enzyme activity. nih.govnih.gov A similar assay could potentially be designed for L-leucyl-L-leucine benzyl ester, where the release of benzyl alcohol or L-leucine is coupled to a detectable signal.

The following table outlines the components of a hypothetical enzyme assay for a peptidase using a leucyl-leucine ester substrate.

| Assay Component | Function | Example |

| Enzyme | The peptidase or protease being assayed. | Leucine Aminopeptidase, Dipeptidyl Peptidase I |

| Substrate | The molecule that is cleaved by the enzyme. | L-Leucyl-L-Leucine Benzyl Ester Hydrochloride |

| Buffer | Maintains the optimal pH for enzyme activity. | Tris-HCl, Phosphate Buffer |

| Detection Reagent | Reacts with a product of the enzymatic reaction to generate a detectable signal. | DTNB (for thiol-containing products) |

| Instrumentation | Measures the change in the detectable signal over time. | Spectrophotometer, Fluorometer |

The development of such assays is crucial for screening for enzyme inhibitors, characterizing enzyme kinetics, and diagnosing diseases associated with altered peptidase activity.

Studies on Specific Protein-Peptide Interactions Involving Leucine Dipeptides

Leucine dipeptides and their derivatives are important motifs in protein-protein interactions and cellular signaling. L-leucyl-L-leucine benzyl ester hydrochloride can be used as a tool to study these interactions. The di-leucine motif is recognized by various proteins involved in protein trafficking and localization.

The L-leucine-binding protein (LBP), a component of the active transport system in Escherichia coli, is a well-characterized protein that binds to leucine and other branched-chain amino acids. nih.gov Studies on the structure and binding specificity of LBP have provided insights into how proteins recognize and bind to specific amino acid side chains. nih.gov While LBP primarily binds to single amino acids, dipeptides like L-leucyl-L-leucine can be used to investigate the binding pocket's tolerance for larger ligands and to probe the structural requirements for binding.

In eukaryotic cells, dileucine motifs in the cytoplasmic tails of transmembrane proteins act as sorting signals that direct the proteins to specific cellular compartments, such as lysosomes and endosomes. These motifs are recognized by adaptor protein (AP) complexes. The study of the interaction between dileucine-containing peptides and AP complexes is crucial for understanding the mechanisms of protein trafficking. L-leucyl-L-leucine and its derivatives can be used in binding assays (e.g., surface plasmon resonance or isothermal titration calorimetry) to characterize the affinity and specificity of these interactions.

The use of dipeptides containing D-amino acids has also been explored to create protease-resistant peptides that can inhibit protein-protein interactions. While L-leucyl-L-leucine benzyl ester contains L-amino acids, its study provides a baseline for understanding the binding of the natural stereoisomer, which is essential for the rational design of such inhibitors.

Spectroscopic and Advanced Structural Characterization of L Leucyl L Leucine Benzyl Ester Hydrochloride and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Solution-State Conformation and Dynamics

High-resolution NMR spectroscopy is a powerful, non-destructive technique for determining the three-dimensional structure and dynamics of molecules in solution. For L-Leucyl-L-Leucine Benzyl (B1604629) Ester Hydrochloride, ¹H and ¹³C NMR spectra provide a wealth of information regarding its covalent structure and preferred conformations.

¹H NMR Spectroscopy: The proton NMR spectrum reveals distinct signals for each unique proton in the molecule. The aromatic protons of the benzyl group typically appear in the downfield region around 7.3-7.4 ppm. The benzylic methylene (B1212753) protons (-CH₂-) are expected to show a characteristic singlet or a pair of doublets (if diastereotopic) around 5.2 ppm. The α-protons of the two leucine (B10760876) residues would resonate in the 4.0-4.6 ppm range, coupled to both the amide protons and their respective β-protons. The amide (N-H) proton signal, often a doublet, is typically found further downfield (7.5-8.5 ppm), and its coupling constant (³J(HN,Hα)) is valuable for estimating the dihedral angle φ, which is a key determinant of peptide backbone conformation. The side-chain protons of the leucine residues (β-CH₂, γ-CH, and δ-CH₃) appear in the upfield region (approx. 0.8-1.8 ppm).

¹³C NMR Spectroscopy: The carbon NMR spectrum provides complementary information. The carbonyl carbons of the ester and amide groups are the most deshielded, appearing in the 170-175 ppm region. The aromatic carbons of the benzyl group resonate between 128-136 ppm, while the benzylic carbon is expected around 67 ppm. The α-carbons of the two leucine residues would have distinct signals in the 51-55 ppm range. The aliphatic side-chain carbons appear in the upfield region of the spectrum (20-45 ppm).

The precise chemical shifts and coupling constants are sensitive to the local electronic environment, which is influenced by the peptide's conformation, solvent interactions, and the protonation state of the N-terminal amine (as the hydrochloride salt).

Table 1: Predicted ¹H NMR Chemical Shifts for L-Leucyl-L-Leucine Benzyl Ester Hydrochloride in a Protic Solvent (e.g., D₂O or CD₃OD)

| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity |

| Leu¹ & Leu² δ-CH₃ | 0.8 - 1.0 | Doublet |

| Leu¹ & Leu² β-CH₂, γ-CH | 1.5 - 1.8 | Multiplet |

| Leu¹ & Leu² α-CH | 4.0 - 4.6 | Multiplet |

| Benzyl -CH₂- | ~5.2 | Singlet |

| Benzyl Ar-H | 7.3 - 7.4 | Multiplet |

| Amide N-H | 7.5 - 8.5 | Doublet |

Table 2: Predicted ¹³C NMR Chemical Shifts for L-Leucyl-L-Leucine Benzyl Ester Hydrochloride

| Carbon Assignment | Predicted Chemical Shift (ppm) |

| Leu¹ & Leu² δ-CH₃ | 21 - 24 |

| Leu¹ & Leu² γ-CH | 24 - 26 |

| Leu¹ & Leu² β-CH₂ | 40 - 43 |

| Leu¹ & Leu² α-C | 51 - 55 |

| Benzyl -CH₂- | ~67 |

| Benzyl Ar-C | 128 - 136 |

| Amide & Ester C=O | 170 - 175 |

Advanced Mass Spectrometry (MS) Techniques for Molecular Weight Confirmation and Fragmentation Analysis

Mass spectrometry is an essential analytical tool for confirming the molecular weight and elucidating the structure of peptides through fragmentation analysis. Techniques like Electrospray Ionization (ESI) are particularly well-suited for analyzing polar, non-volatile molecules like peptide hydrochlorides.

Molecular Weight Confirmation: In positive-ion ESI-MS, L-Leucyl-L-Leucine Benzyl Ester Hydrochloride (C₂₀H₃₂N₂O₃·HCl) is expected to be detected primarily as the protonated molecular ion, [M+H]⁺. The molecular weight of the free base is 348.48 g/mol , so the expected mass-to-charge ratio (m/z) for the singly charged protonated molecule would be approximately 349.49. High-resolution mass spectrometry can confirm the elemental composition with high accuracy.

Fragmentation Analysis: Tandem mass spectrometry (MS/MS) experiments, involving collision-induced dissociation (CID) of the precursor ion ([M+H]⁺), provide detailed structural information. The fragmentation of peptides typically occurs along the peptide backbone, leading to characteristic b- and y-type ions. For L-Leucyl-L-Leucine Benzyl Ester, key fragmentation pathways would include:

Cleavage of the peptide bond: This would generate b₁/y₁ and b₂/y₂ series ions, confirming the amino acid sequence.

Loss of the benzyl group: A neutral loss of benzyl alcohol (108 Da) or a benzyl radical (91 Da) is a common fragmentation pathway for benzyl esters.

Side-chain fragmentation: Loss of portions of the isobutyl side chains from the leucine residues can also occur. nih.gov

These fragmentation patterns allow for unambiguous confirmation of the dipeptide sequence and the identity of the C-terminal ester modification. nih.govuab.edu

Table 3: Predicted Key Fragment Ions in ESI-MS/MS of Protonated L-Leucyl-L-Leucine Benzyl Ester ([M+H]⁺ at m/z 349.49)

| Ion Type | Fragment Structure | Predicted m/z |

| b₁ | [Leu]⁺ | 114.1 |

| y₁ | [H-Leu-OBzl]⁺ | 236.2 |

| b₂ | [Leu-Leu]⁺ | 227.2 |

| [M+H - C₇H₇]⁺ | Loss of benzyl radical | 258.2 |

| [M+H - C₇H₈O]⁺ | Loss of benzyl alcohol | 241.2 |

X-ray Crystallography of L-Leucyl-L-Leucine Benzyl Ester Hydrochloride for Solid-State Structural Elucidation

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a solid-state crystal. wikipedia.org A successful crystal structure analysis of L-Leucyl-L-Leucine Benzyl Ester Hydrochloride would provide detailed information on bond lengths, bond angles, and torsion angles, revealing the molecule's solid-state conformation.

Hydrogen Bonding: Strong hydrogen bonds are expected between the protonated N-terminal amine (NH₃⁺) and the chloride counter-ion, as well as between the amide N-H group and carbonyl oxygens of adjacent molecules.

Van der Waals Interactions: The nonpolar isobutyl and benzyl groups would engage in extensive van der Waals contacts, likely forming segregated hydrophobic regions within the crystal lattice. nih.govscirp.org

The conformation of the flexible leucine side chains (χ angles) and the benzyl ester group would be adopted to optimize these packing forces. nih.gov

Table 4: Expected Crystallographic Parameters and Conformations Based on Related Dipeptide Structures

| Parameter | Expected Value / Observation | Significance |

| Space Group | Monoclinic or Orthorhombic | Describes the crystal's symmetry |

| Peptide Bond (ω) | ~180° (trans) | Standard conformation for non-proline residues |

| Backbone Torsion (φ, ψ) | Extended conformation (e.g., β-strand like) | Minimizes steric clash of side chains nih.gov |

| Intermolecular Forces | H-bonds (N-H···O=C, N⁺-H···Cl⁻), van der Waals | Dictate crystal packing and stability |

| Side Chain Conformation (χ) | Staggered rotamers to minimize steric strain | Determines local packing environment |

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Analysis and Hydrogen Bonding Networks

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, probes the vibrational modes of a molecule. These techniques are highly sensitive to the presence of specific functional groups and their involvement in intermolecular interactions like hydrogen bonding.

FT-IR Spectroscopy: The FT-IR spectrum of L-Leucyl-L-Leucine Benzyl Ester Hydrochloride would be dominated by characteristic peptide and ester absorptions.

Amide A & B: The N-H stretching vibration (Amide A) is expected as a broad band around 3300 cm⁻¹. researchgate.net

Amide I: This band, primarily due to the C=O stretching of the peptide bond, is very sensitive to secondary structure and is expected around 1650-1670 cm⁻¹. mdpi.com

Amide II: Arising from N-H bending and C-N stretching, this band appears near 1540-1560 cm⁻¹.

Ester C=O Stretch: The benzyl ester carbonyl stretch is expected at a higher frequency than the amide carbonyl, typically around 1730-1745 cm⁻¹.

C-H Stretches: Aliphatic and aromatic C-H stretching vibrations will be observed in the 2800-3100 cm⁻¹ region.

Raman Spectroscopy: Raman spectroscopy provides complementary information. While C=O stretches are also visible, Raman is particularly useful for analyzing nonpolar bonds and skeletal vibrations.

Amide I and III: The Amide I band is also present in Raman spectra. The Amide III band (1250-1320 cm⁻¹) is often more resolved in Raman than in IR and is also conformationally sensitive. scielo.br

Aromatic Ring Modes: The benzyl group will show characteristic ring breathing modes, for instance, a strong peak near 1000 cm⁻¹.

C-H Bending and Rocking: The rich fingerprint region below 1500 cm⁻¹ will contain numerous bands corresponding to the bending, wagging, and rocking motions of the CH, CH₂, and CH₃ groups of the leucine side chains. nih.govarxiv.org

Shifts in the positions and changes in the shapes of the amide and carbonyl bands can provide direct evidence of the strength and nature of hydrogen bonding networks within the sample. scielo.br

Table 5: Characteristic Vibrational Frequencies for L-Leucyl-L-Leucine Benzyl Ester Hydrochloride

| Vibrational Mode | Technique | Expected Wavenumber (cm⁻¹) |

| N-H Stretch (Amide A) | FT-IR | ~3300 |

| C-H Stretch (Aliphatic/Aromatic) | FT-IR, Raman | 2800 - 3100 |

| Ester C=O Stretch | FT-IR, Raman | 1730 - 1745 |

| Amide I (C=O Stretch) | FT-IR, Raman | 1650 - 1670 |

| Amide II (N-H Bend, C-N Stretch) | FT-IR | 1540 - 1560 |

| Amide III | Raman | 1250 - 1320 |

| Aromatic Ring Breathing | Raman | ~1000 |

Computational Chemistry and Molecular Modeling of L Leucyl L Leucine Benzyl Ester Hydrochloride

Conformational Analysis and Potential Energy Surface Mapping Using Quantum Mechanics

The biological function and physical properties of a dipeptide are intrinsically linked to its three-dimensional structure. Conformational analysis aims to identify the stable, low-energy arrangements of the atoms in a molecule. For peptides, the key degrees of freedom are the torsion angles of the backbone, primarily phi (φ) and psi (ψ).

Quantum mechanics (QM) calculations, particularly those based on Density Functional Theory (DFT), are employed to accurately determine the energies associated with different conformations. By systematically rotating the φ and ψ angles and calculating the energy at each point, a potential energy surface (PES) map, often visualized as a Ramachandran plot, can be generated. This map reveals the sterically allowed and energetically favorable regions.

For L-Leucyl-L-Leucine Benzyl (B1604629) Ester Hydrochloride, the bulky isobutyl side chains of the leucine (B10760876) residues and the C-terminal benzyl ester group significantly influence the conformational landscape. QM calculations can precisely quantify the steric hindrance and non-covalent interactions (such as intramolecular hydrogen bonds or van der Waals forces) that stabilize or destabilize certain conformations. The results of such an analysis can identify the most probable structures the dipeptide will adopt in a vacuum.

Table 1: Hypothetical Low-Energy Conformers of L-Leucyl-L-Leucine Benzyl Ester Hydrochloride from QM Calculations

| Conformer ID | Phi (φ) Angle (°) | Psi (ψ) Angle (°) | Relative Energy (kcal/mol) | Key Intramolecular Interactions |

|---|---|---|---|---|

| C1 | -135 | +135 | 0.00 | Extended β-strand like structure |

| C2 | -60 | -45 | +1.25 | Right-handed α-helical region |

| C3 | -75 | +150 | +2.10 | Turn-like structure |

Molecular Dynamics Simulations to Explore Dipeptide Behavior in Different Solvents

While QM provides a static picture of molecular conformations, Molecular Dynamics (MD) simulations allow for the exploration of the dynamic behavior of a molecule over time, particularly in a solution environment. MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing a trajectory that reveals how the dipeptide moves, flexes, and interacts with its surroundings.

Table 2: Typical Parameters for a Molecular Dynamics Simulation of Leu-Leu-OBzl·HCl

| Parameter | Value / Description |

|---|---|

| Force Field | CHARMM36m or AMBER ff19SB |

| Solvent Model | TIP3P (for water), GAFF (for organic solvents) |

| System Size | 1 dipeptide molecule + ~5000 solvent molecules |

| Temperature | 300 K |

| Pressure | 1 atm |

| Simulation Time | 100 - 500 nanoseconds |

| Analysis Metrics | Root Mean Square Deviation (RMSD), Radius of Gyration, Radial Distribution Functions (RDFs) |

Computational Studies on Electronic Structure and Reactivity Profiles

The electronic structure of a molecule governs its chemical reactivity. Quantum chemistry methods are used to calculate the distribution of electrons within the molecule and the energies of its molecular orbitals. bohrium.com Key to understanding reactivity are the Frontier Molecular Orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.org

The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. ossila.com The energy difference between them, known as the HOMO-LUMO gap, is an important indicator of chemical stability and reactivity. wikipedia.org A small gap suggests the molecule is more reactive, as it is easier to excite an electron from the HOMO to the LUMO. ossila.com For L-Leucyl-L-Leucine Benzyl Ester Hydrochloride, computational analysis can map out the HOMO and LUMO. The HOMO is likely to be located on electron-rich areas, such as the oxygen atoms of the carbonyl groups or the phenyl ring, while the LUMO may be centered on areas susceptible to nucleophilic attack. This information provides a theoretical basis for predicting how the dipeptide might react in various chemical processes.

Table 3: Hypothetical Frontier Orbital Energies for L-Leucyl-L-Leucine Benzyl Ester Hydrochloride

| Molecular Orbital | Calculated Energy (eV) |

|---|---|

| HOMO | -6.85 |

| LUMO | -0.95 |

| HOMO-LUMO Gap | 5.90 |

In silico Docking Studies with Hypothetical Receptor Sites or Enzyme Active Centers

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor), such as a protein or enzyme. researchgate.net This method is instrumental in drug discovery for predicting the binding mode and affinity of a potential drug molecule to its biological target. nih.gov

For L-Leucyl-L-Leucine Benzyl Ester Hydrochloride, docking studies could be performed to investigate its potential interactions with the active site of a hypothetical enzyme, for instance, a protease that cleaves dipeptide bonds. The simulation would attempt to fit the dipeptide into the enzyme's binding pocket in various conformations, calculating a "docking score" for each pose, which estimates the binding free energy. A lower score typically indicates a more favorable binding interaction. psecommunity.org

The results would highlight key interactions, such as hydrogen bonds between the dipeptide's amide groups and receptor residues, or hydrophobic interactions between the leucine and benzyl groups and nonpolar pockets in the active site. Such studies can generate hypotheses about the dipeptide's potential biological activity or its susceptibility to enzymatic degradation. mdpi.com

Table 4: Illustrative Docking Results of Leu-Leu-OBzl·HCl with a Hypothetical Protease Active Site

| Docking Pose Rank | Estimated Binding Affinity (kcal/mol) | Key Interacting Residues in Active Site | Type of Interaction |

|---|---|---|---|

| 1 | -8.2 | Asp-189, Ser-195 | Hydrogen Bond with peptide backbone |

| 1 | -8.2 | Tyr-99, Trp-215 | Hydrophobic interaction with Benzyl group |

| 2 | -7.9 | Gly-216, Ser-217 | Hydrogen Bond with peptide backbone |

| 2 | -7.9 | Val-213, Ile-175 | Hydrophobic interaction with Leucine side chains |

Future Research Directions and Emerging Academic Applications of Leucyl Leucine Benzyl Ester Derivatives

Development of Novel L-Leucyl-L-Leucine Scaffolds for Material Science and Nanotechnology

The inherent self-assembly properties of peptides make them ideal building blocks for the bottom-up fabrication of novel nanomaterials. L-Leucyl-L-leucine (Leu-Leu) scaffolds are emerging as promising candidates in material science and nanotechnology due to their biocompatibility, chemical tunability, and propensity to form ordered structures.

Researchers have demonstrated that the dipeptide L-leucyl-L-leucine can self-organize to form nanofibers or web-like structures. rsc.org This self-assembly leads to high sorption capacity for certain molecules, indicating potential applications in separation technologies and smart materials. rsc.org Furthermore, leucine-rich peptides have been engineered to self-assemble into a variety of nanostructures, including nanotubes and three-dimensional tubular networks, by controlling environmental factors like pH. rsc.orgnih.gov These peptide-based nanotubes present surfaces with a high density of specific amino acids, which could be valuable for applications requiring tailored surface chemistry. rsc.org

Future research is directed towards harnessing these properties to create sophisticated materials. For instance, leucine (B10760876) has been successfully used as a capping and reducing agent in the synthesis of water-soluble gold nanoparticles (AuNPs). nih.gov This demonstrates the potential for using leucine-containing dipeptides to create hybrid organic-inorganic nanomaterials with applications in catalysis, sensing, and nanomedicine. Another promising avenue involves the use of leucine-based peptide assemblies on inorganic surfaces, such as gold, to act as templates for mineralization, for example, in the controlled nucleation of biosilica. researchgate.net

Table 1: Examples of Leucine-Containing Peptides in Nanostructure Formation

| Peptide/Dipeptide System | Resulting Nanostructure | Potential Application |

|---|---|---|

| L-Leucyl-L-Leucine | Nanofibers, web-like structures | Separation, Sorption rsc.org |

| Arginine₃-Leucine₁₂ (R₃L₁₂) | Nanotubes, tubular networks | Materials with tailored surface chemistry rsc.orgnih.gov |

| L-Leucine | Gold nanoparticle capping agent | Nanocatalysis, Biosensing nih.gov |

Exploration of Leucyl-Leucine (B1605453) Motifs in Supramolecular Chemistry and Self-Assembly Processes

Supramolecular chemistry focuses on the non-covalent interactions that govern the spontaneous organization of molecules into well-defined, functional structures. Leucyl-leucine motifs are of particular interest in this field due to the strong hydrophobic and hydrogen-bonding interactions they can mediate.

Studies combining molecular dynamics simulations and microscopy have shed light on the self-assembly propensities of different dipeptides. acs.orgnih.gov The sequence of amino acids significantly impacts the resulting structures; for example, the self-assembling tendency of Leucine-Phenylalanine (Leu-Phe) is milder compared to its cyclic counterpart but stronger than its retro-sequence, Phenylalanine-Leucine (Phe-Leu). acs.orgnih.gov This highlights the subtle yet critical role of molecular architecture in directing self-assembly.

A particularly inspiring concept is the "leucine zipper" motif, a well-known structure in proteins. This motif has been adapted to create coordination polymers where two-dimensional, Velcro-like layers of leucine generate highly hydrophobic materials. rsc.org This approach opens the door to designing new materials with controlled surface properties based on peptide motifs. The crystal structure of the tripeptide L-leucyl-L-leucyl-L-leucine reveals that it adopts a twisted beta-sheet conformation, a unique supersecondary feature typically found in protein folding. nih.gov This intrinsic ability to form complex, ordered structures from short sequences is a key driver for its use in supramolecular design.

Future work will likely focus on creating more complex and functional supramolecular systems by programming the sequence of leucine-containing peptides. This could lead to the development of stimuli-responsive gels, molecular capsules for encapsulation, and surfaces with switchable properties.

Investigation into the Fundamental Biological Roles of Leucine Dipeptides in Cellular Pathways (excluding direct clinical applications)

Leucine is an essential branched-chain amino acid (BCAA) recognized as a potent signaling molecule that regulates fundamental cellular processes, primarily protein synthesis and metabolism. nih.govnih.gov While much research has focused on the free amino acid, the roles of leucine dipeptides like Leu-Leu are an emerging area of investigation.

Leucine is a key activator of the mechanistic target of rapamycin (B549165) complex 1 (mTORC1) signaling pathway. nih.govmdpi.comresearchgate.net This pathway is a central regulator of cell growth, proliferation, and metabolism. mdpi.comresearchgate.net Activation of mTORC1 by leucine stimulates protein synthesis and can influence mitochondrial biogenesis and energy production. nih.govnih.gov Studies have shown that leucine dipeptides, such as Leucine-Glycine, can also influence cellular signaling pathways, for instance, by protecting β-cell function. nih.gov

Leucine motifs are also fundamentally important for protein structure and function. In intrinsically disordered proteins, which lack a stable three-dimensional structure, leucine-rich motifs have been found to be major contributors to the stabilization of residual helical structures that are often crucial for target binding and function. nih.gov Furthermore, leucine aminopeptidases (LAPs) are enzymes that cleave N-terminal residues, particularly leucine, from proteins and peptides. researchgate.net This process is vital for protein turnover, the processing of bioactive peptides, and the generation of peptides for antigen presentation in the immune system. researchgate.net

Future research will delve deeper into how cells sense and respond to dipeptides specifically. Understanding the transport mechanisms for Leu-Leu across cell membranes and identifying the intracellular sensors that recognize dipeptides will be crucial. This could reveal novel regulatory circuits that are distinct from those governed by free leucine, providing a more nuanced understanding of nutrient sensing and cellular homeostasis.

Table 2: Key Cellular Pathways and Processes Involving Leucine

| Pathway/Process | Role of Leucine/Leucine Motifs | Cellular Outcome |

|---|---|---|

| mTORC1 Signaling | Direct activator | Promotion of protein synthesis, cell growth nih.govmdpi.comresearchgate.net |

| Energy Metabolism | Promotes mitochondrial biogenesis and fatty acid oxidation | Increased ATP production nih.govnih.gov |

| Protein Folding | Stabilizes helical structures in disordered proteins | Facilitates protein-protein interactions nih.gov |

Application in Chemical Proteomics for Target Identification and Validation

Chemical proteomics utilizes small molecule probes to study protein function, interactions, and localization on a proteome-wide scale. discoveryontarget.com These chemical probes are essential tools for target identification and validation in drug discovery. discoveryontarget.comnih.govrapidnovor.com Dipeptides and their derivatives, such as Leu-Leu-Obzl, serve as valuable building blocks for the synthesis of these sophisticated molecular tools.

The development of effective chemical probes often requires modular synthesis, where different functional units (e.g., a reactive group, a reporter tag, and a target-binding moiety) are combined. Leucine dipeptides can be incorporated as the core recognition element, designed to interact with specific protein binding pockets. For instance, the synthesis of peptide fragments using intermediates like N-methyl-l-leucine benzyl (B1604629) ester demonstrates the chemical tractability of these building blocks for creating larger, more complex molecules. nih.gov

A key challenge in proteomics is distinguishing between isobaric amino acids like leucine and isoleucine, as incorrect identification can lead to inactive recombinant proteins. nih.gov Developing probes and methods that can selectively recognize leucine-containing sequences is therefore of high value. Furthermore, advanced chemical ligation techniques, which enable the precise coupling of unprotected peptide segments, can benefit from dipeptide-derived building blocks to assemble complex protein probes, such as modified ubiquitin for studying the ubiquitin-proteasome system. acs.org

The future in this area involves designing and synthesizing Leu-Leu-based activity-based probes (ABPs) and photoaffinity probes. These tools could be used to:

Identify novel leucine-binding proteins: By "fishing" for proteins that interact with the Leu-Leu motif in a cellular lysate.

Profile enzyme activity: Targeting enzymes like aminopeptidases or proteases that recognize dipeptide sequences.

Map drug-target engagement: By creating probes based on a Leu-Leu scaffold to confirm that a drug binds to its intended target within a complex biological system. discoveryontarget.com

This approach will be invaluable for deconvoluting complex biological pathways and validating new therapeutic targets. discoveryontarget.comnih.gov

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.